molecular formula C23H29N3O4 B5009710 1-[3-[[3-(4-Piperidin-1-ylpiperidine-1-carbonyl)-1,2-oxazol-5-yl]methoxy]phenyl]ethanone

1-[3-[[3-(4-Piperidin-1-ylpiperidine-1-carbonyl)-1,2-oxazol-5-yl]methoxy]phenyl]ethanone

Cat. No.: B5009710
M. Wt: 411.5 g/mol
InChI Key: YNFDWAFAEHOCTE-UHFFFAOYSA-N
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Description

1-[3-[[3-(4-Piperidin-1-ylpiperidine-1-carbonyl)-1,2-oxazol-5-yl]methoxy]phenyl]ethanone is a complex organic compound that features a piperidine moiety, an oxazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[[3-(4-Piperidin-1-ylpiperidine-1-carbonyl)-1,2-oxazol-5-yl]methoxy]phenyl]ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the piperidine moiety via nucleophilic substitution. The final step often involves the coupling of the oxazole and piperidine intermediates with the phenyl group under specific reaction conditions such as elevated temperatures and the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[3-[[3-(4-Piperidin-1-ylpiperidine-1-carbonyl)-1,2-oxazol-5-yl]methoxy]phenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[3-[[3-(4-Piperidin-1-ylpiperidine-1-carbonyl)-1,2-oxazol-5-yl]methoxy]phenyl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-[[3-(4-Piperidin-1-ylpiperidine-1-carbonyl)-1,2-oxazol-5-yl]methoxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride: This compound shares the piperidine moiety and is used in similar applications.

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B and have applications in cancer therapy.

    Piperidine derivatives: These compounds are widely used in drug discovery and exhibit various biological activities.

Uniqueness

1-[3-[[3-(4-Piperidin-1-ylpiperidine-1-carbonyl)-1,2-oxazol-5-yl]methoxy]phenyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-[3-[[3-(4-piperidin-1-ylpiperidine-1-carbonyl)-1,2-oxazol-5-yl]methoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-17(27)18-6-5-7-20(14-18)29-16-21-15-22(24-30-21)23(28)26-12-8-19(9-13-26)25-10-3-2-4-11-25/h5-7,14-15,19H,2-4,8-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFDWAFAEHOCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC2=CC(=NO2)C(=O)N3CCC(CC3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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